molecular formula C9H8BrN3O B12450864 N-(4-Bromophenyl)-3-nitriloalaninamide CAS No. 287474-40-2

N-(4-Bromophenyl)-3-nitriloalaninamide

Cat. No.: B12450864
CAS No.: 287474-40-2
M. Wt: 254.08 g/mol
InChI Key: SUAABKUMYHBBEU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-nitriloalaninamide is an organic compound that features a bromophenyl group attached to a nitriloalaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-3-nitriloalaninamide typically involves the reaction of 4-bromobenzylamine with a nitriloalaninamide precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)-3-nitriloalaninamide undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The nitrilo group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are used for substitution reactions.

Major Products Formed:

    Oxidation: Bromophenyl oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-3-nitriloalaninamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-nitriloalaninamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with cellular receptors, while the nitriloalaninamide backbone can modulate enzyme activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-(4-Bromophenyl)-3-nitriloalaninamide can be compared with other similar compounds, such as:

    N-(4-Bromophenyl)-2-chloroacetamide: Known for its antimicrobial properties.

    N-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Investigated for its antiproliferative effects.

Uniqueness: this compound is unique due to its specific combination of a bromophenyl group and a nitriloalaninamide backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

287474-40-2

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

2-amino-N-(4-bromophenyl)-2-cyanoacetamide

InChI

InChI=1S/C9H8BrN3O/c10-6-1-3-7(4-2-6)13-9(14)8(12)5-11/h1-4,8H,12H2,(H,13,14)

InChI Key

SUAABKUMYHBBEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C#N)N)Br

Origin of Product

United States

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